molecular formula C11H12N2OS B6274495 N-(benzo[d]thiazol-2-ylmethyl)propionamide CAS No. 1088189-44-9

N-(benzo[d]thiazol-2-ylmethyl)propionamide

Cat. No.: B6274495
CAS No.: 1088189-44-9
M. Wt: 220.3
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-ylmethyl)propionamide typically involves the coupling of substituted 2-amino benzothiazoles with propionyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in good yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-ylmethyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of nitro or halogen groups on the benzothiazole ring.

Scientific Research Applications

N-(benzo[d]thiazol-2-ylmethyl)propionamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-ylmethyl)propionamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound’s ability to bind to these enzymes and inhibit their activity can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

N-(benzo[d]thiazol-2-ylmethyl)propionamide can be compared with other benzothiazole derivatives, such as:

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide

These compounds share a similar benzothiazole core structure but differ in the substituents attached to the benzothiazole ring. The unique combination of the benzothiazole ring and the propionamide group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1088189-44-9

Molecular Formula

C11H12N2OS

Molecular Weight

220.3

Purity

95

Origin of Product

United States

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